Bismuth oxalate

Description

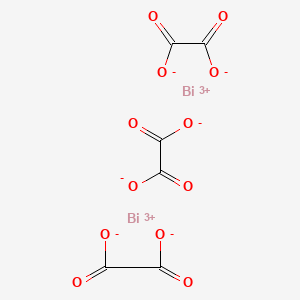

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dibismuth;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Bi/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMTUWGINXDGCK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Bi2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333681 | |

| Record name | Bismuth oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Bismuth oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6591-55-5 | |

| Record name | Bismuth oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006591555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISMUTH OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIS20CWG3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Hydrated Bismuth(III) Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of hydrated bismuth(III) oxalate, a precursor for various bismuth-based compounds with applications in materials science and medicine. This document details the experimental protocols for its synthesis and characterization, presents quantitative data in a structured format, and illustrates the synthesis workflow and the influence of reaction parameters on the final product.

Introduction

Hydrated bismuth(III) oxalate is a key intermediate in the production of high-purity bismuth oxides and other bismuth compounds used in diverse fields, including superconductors, catalysts, and pharmaceuticals.[1][2] Bismuth-containing drugs, for instance, have long been used for gastrointestinal ailments and are effective against pathogens like Helicobacter pylori.[3][4] The synthesis of hydrated bismuth(III) oxalate via precipitation is a common method, where the precise control of reaction conditions is crucial to obtain the desired stoichiometry and morphology.[5][6] Different hydrated forms, such as Bi₂(C₂O₄)₃·7H₂O, Bi₂(C₂O₄)₃·6H₂O, Bi₂(C₂O₄)₃·8H₂O, and BiOH(C₂O₄), can be selectively synthesized by manipulating parameters like reactant concentrations, molar ratios, pH, and temperature.[7][8][9]

Synthesis Protocols

The primary method for synthesizing hydrated bismuth(III) oxalate is through the precipitation reaction between a bismuth(III) salt, typically bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O), and oxalic acid (H₂C₂O₄·2H₂O).[7] The general procedure involves the controlled mixing of aqueous solutions of the reactants, followed by filtration, washing, and drying of the resulting precipitate.

General Experimental Protocol

A typical synthesis involves the preparation of a bismuth nitrate solution by dissolving Bi(NO₃)₃·5H₂O in dilute nitric acid to prevent hydrolysis.[1][7] An aqueous solution of oxalic acid is prepared separately. The two solutions are then mixed under controlled conditions, leading to the precipitation of hydrated bismuth(III) oxalate. The precipitate is subsequently filtered, washed with deionized water to remove any unreacted precursors and byproducts, and then dried at ambient temperature.[1]

Synthesis of Specific Hydrated Forms

The formation of different hydrated species of bismuth(III) oxalate is highly dependent on the molar ratio of oxalate to bismuth (n), the reaction temperature, and the pH of the solution.[5][6] The following table summarizes the conditions for the synthesis of various forms of hydrated bismuth(III) oxalate.

Table 1: Synthesis Conditions for Hydrated Bismuth(III) Oxalate Species

| Compound Formula | Molar Ratio (n = C₂O₄²⁻/Bi³⁺) | Temperature (°C) | pH | Reference |

| BiOH(C₂O₄) | 1 | Wide range | < 0.5 to > 2 | [5][6][7] |

| Bi₂(C₂O₄)₃·7H₂O | 1.5 | Room Temperature | < 0.5 | [5][6][7] |

| Bi₂(C₂O₄)₃·8H₂O | 2 | 80 | - | [5][6] |

| Bi₂(C₂O₄)₃·6H₂O | > 2 (or prolonged stirring of 8H₂O) | > 75 | < 1.0 | [5][6][10] |

Characterization Techniques

The synthesized hydrated bismuth(III) oxalate is typically characterized using a variety of analytical techniques to determine its composition, structure, and morphology.

Table 2: Characterization Methods for Hydrated Bismuth(III) Oxalate

| Technique | Purpose | Typical Findings |

| X-Ray Diffraction (XRD) | To identify the crystalline phase and determine the crystal structure. | Each hydrated form exhibits a unique diffraction pattern.[5][10] |

| Scanning Electron Microscopy (SEM) | To observe the morphology and particle size of the precipitate. | Different hydrates show distinct crystal shapes, such as barlike or microrod-like structures.[2][5] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the compound. | Characteristic absorption bands for oxalate and water molecules are observed.[1][10] |

| Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) | To study the thermal decomposition behavior and determine the water content. | Stepwise weight losses corresponding to dehydration and decomposition to bismuth oxide are observed.[1][2] |

Experimental Workflows and Logical Relationships

The synthesis and characterization of hydrated bismuth(III) oxalate follow a logical workflow. Furthermore, the synthesis parameters directly influence the final product. The following diagrams illustrate these relationships.

Thermal Decomposition

The thermal decomposition of hydrated bismuth(III) oxalate is a critical step in the production of bismuth oxides. The process typically occurs in two main stages: dehydration followed by the decomposition of the anhydrous oxalate to bismuth oxide.[1][2] The decomposition pathway and the final bismuth oxide phase (e.g., α-Bi₂O₃, β-Bi₂O₃) can be influenced by the heating rate and the atmosphere (e.g., air, vacuum, or inert gas).[1][11]

Table 3: Thermal Decomposition Data for Bi₂(C₂O₄)₃·7H₂O

| Decomposition Step | Temperature Range (°C) | Atmosphere | Weight Loss (%) | Product | Reference |

| Dehydration (loss of 7H₂O) | ~38 - 105 | Air/Vacuum | ~15.6 | Bi₂(C₂O₄)₃ | [1] |

| Decomposition of Anhydrous Oxalate | ~215 - 250 | Inert | ~32.4 | Metallic Bismuth | [2] |

| Decomposition of Anhydrous Oxalate | ~220 - 270 | Air | ~42.3 | β-Bi₂O₃ | [1][2] |

Conclusion

The synthesis of hydrated bismuth(III) oxalate is a well-established precipitation process where the stoichiometry of the product can be precisely controlled by adjusting the reaction conditions. This technical guide has provided a comprehensive overview of the synthesis protocols, characterization techniques, and the influence of key parameters on the formation of different hydrated species. The provided data and workflows offer a valuable resource for researchers and professionals in the fields of materials science and drug development for the reproducible synthesis of this important bismuth precursor.

References

- 1. old.joam.inoe.ro [old.joam.inoe.ro]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Study of Bismuth(III) Oxalates Precipitated from Mineral Acid Solutions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Bismuth Oxalate: A Technical Guide on its Chemical Formula, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bismuth oxalate, a compound with significant applications in materials science and potential relevance in pharmaceutical development. This document details its chemical identity, physicochemical properties, synthesis protocols, and thermal behavior, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Formula

This compound is an inorganic compound, a salt of bismuth and oxalic acid. Its primary chemical formula is Bi₂(C₂O₄)₃.[1][2] However, it can also exist in hydrated forms, such as Bi₂(C₂O₄)₃·7H₂O, or as a basic salt like BiOHC₂O₄.[3][4][5]

| Identifier | Value |

| Chemical Formula | C₆Bi₂O₁₂ |

| Line Formula | Bi₂(C₂O₄)₃ |

| Molecular Weight | 682.02 g/mol [1][6][7][8][9][10] |

| CAS Registry Number | 6591-55-5[1][6][9] |

| IUPAC Name | dibismuth;oxalate[6] |

| Synonyms | Bismuth(III) oxalate, Oxalic acid bismuth salt[1][6][11] |

Physicochemical Properties

This compound is a white, poisonous powder.[1][9][11][12] It is characterized by its high insolubility in water and ethanol.[1][9][11][12][13] However, it is soluble in dilute mineral acids such as hydrochloric acid (HCl) and nitric acid (HNO₃).[1][2][12]

| Property | Description |

| Appearance | White powder[9][11][12] |

| Solubility | - Practically insoluble in water and alcohol.[1][2][13] - Soluble in dilute acids.[1][2][9][12] |

| Percent Composition | C: 10.57%, Bi: 61.28%, O: 28.15%[1][7] |

Experimental Protocols: Synthesis

The synthesis of this compound typically involves precipitation from a solution containing bismuth(III) ions and oxalic acid. The specific form of the resulting oxalate (e.g., neutral, basic, or hydrated) can be controlled by adjusting reaction conditions such as pH, temperature, and reactant concentrations.

Protocol 1: Synthesis of Hydrated this compound (Bi₂(C₂O₄)₃·7H₂O) [3]

-

Reactants: Prepare a 0.2 M solution of bismuth nitrate in 1 M nitric acid and a 0.3 M solution of oxalic acid.

-

Mixing: Progressively mix the two solutions with constant stirring. A white precipitate will form.

-

Isolation: Filter the white precipitate from the solution.

-

Washing: Carefully wash the precipitate with deionized water to remove any unreacted starting materials.

-

Drying and Storage: Dry the product at ambient temperature. To prevent partial dehydration, store the resulting hydrated this compound at 5°C.

Protocol 2: Synthesis of Basic this compound (BiOHC₂O₄) [5]

-

Reactants: Utilize a production solution of bismuth nitrate (e.g., 400 g/L of bismuth and 100 g/L of free nitric acid) and oxalic acid dihydrate (H₂C₂O₄·2H₂O).

-

Precipitation: The precipitation is carried out by adding the oxalic acid to the bismuth nitrate solution. The formation of BiOHC₂O₄ is favored at molar ratios of oxalate to bismuth between 0.95 and 1.0.

-

Temperature Control: The synthesis can be performed at various temperatures (e.g., 30–50°C). The morphology of the resulting product is influenced by the temperature.

-

Isolation and Drying: The precipitate is filtered, washed, and dried.

Thermal Decomposition

The thermal decomposition of this compound is a critical property, particularly for the synthesis of bismuth-containing materials like bismuth oxide (Bi₂O₃), a compound with applications in ceramics and electronics. The decomposition pathway is highly dependent on the surrounding atmosphere.

-

In Air: When heated in an oxidizing atmosphere (air), hydrated this compound first undergoes dehydration in one or more steps. The anhydrous oxalate then decomposes to form bismuth oxide, often the metastable β-Bi₂O₃ phase, at temperatures around 270°C.[3][14]

-

Under Vacuum or Inert Atmosphere (Nitrogen): In a non-oxidizing environment, the decomposition proceeds differently. After dehydration, the anhydrous this compound decomposes to form metallic bismuth (Bi) and carbon dioxide (CO₂).[3] This decomposition typically occurs between 200°C and 300°C.[3][14] The resulting bismuth may be in the form of nanoparticles, which can exhibit a lower melting point than bulk bismuth.[15][16][17]

Caption: Thermal Decomposition Workflow of this compound.

Relevance in Drug Development and Research

While this compound itself is not a primary therapeutic agent, bismuth compounds, in general, have a long history of use in medicine, particularly for treating gastrointestinal disorders.[18] Bismuth salts, such as bismuth subsalicylate and bismuth subcitrate, are known for their antibacterial and gastroprotective properties.[18][19]

Key Medical Applications of Bismuth Compounds:

-

Eradication of Helicobacter pylori: Bismuth compounds are a key component of quadruple therapy regimens for eradicating H. pylori, the bacterium responsible for most peptic ulcers.[19][20] They appear to work by inhibiting bacterial enzymes and preventing adhesion to the gastric mucosa.

-

Treatment of Diarrhea: Bismuth subsalicylate is widely used to treat traveler's diarrhea due to its antibacterial and anti-inflammatory effects.[19]

-

Gastroprotection: Bismuth salts can act as an antacid and form a protective layer over ulcers and the stomach lining, shielding them from stomach acid.[19][20]

The study of this compound is relevant to this field as it can serve as a well-defined precursor for synthesizing bismuth oxide nanoparticles and other bismuth-containing materials. These materials can be explored for their own antimicrobial properties or as drug delivery vehicles.

References

- 1. This compound [drugfuture.com]

- 2. This compound [druglead.com]

- 3. old.joam.inoe.ro [old.joam.inoe.ro]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6Bi2O12 | CID 516804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. This compound [webbook.nist.gov]

- 9. This compound CAS#: 6591-55-5 [m.chemicalbook.com]

- 10. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Page loading... [guidechem.com]

- 12. chembk.com [chembk.com]

- 13. americanelements.com [americanelements.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Bi2(C2O4)3·7H2O and Bi(C2O4)OH Oxalates Thermal Decomposition Revisited. Formation of Nanoparticles with a Lower Melting Point than Bulk Bismuth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bismuth: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 20. Bismuth: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

Crystal Structure Analysis of Bismuth Oxalate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of common bismuth oxalate compounds. Bismuth compounds have garnered significant interest in materials science and medicine, including for applications in drug development. A thorough understanding of their solid-state structures is crucial for elucidating their properties and potential applications. This document summarizes key crystallographic data, details experimental protocols for their synthesis and analysis, and illustrates the typical workflow involved in their characterization.

Introduction to this compound Compounds

Bismuth oxalates are coordination polymers that can be synthesized through precipitation reactions in aqueous solutions. The stoichiometry of these compounds, particularly their degree of hydration, is highly dependent on the synthesis conditions such as pH, temperature, and reactant concentrations. Several distinct phases have been identified and structurally characterized, including a basic this compound, Bi(C2O4)OH, and a series of hydrated bismuth(III) oxalates, Bi2(C2O4)3·nH2O (where n = 6, 7, and 8). Accurate characterization of their crystal structures is fundamental to understanding their chemical and physical behavior.

Crystallographic Data of this compound Compounds

The crystal structures of several this compound compounds have been determined using single-crystal X-ray diffraction. The key crystallographic data for the most well-characterized phases are summarized in the tables below.

Table 1: Crystallographic Data for this compound Hydroxide

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Bi(C2O4)OH | Orthorhombic | Pnma | 6.0853(2) | 11.4479(3) | 5.9722(2) | 90 | 90 | 90 |

Table 2: Crystallographic Data for Hydrated Bismuth(III) Oxalates

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Bi2(C2O4)3·6H2O | Monoclinic | P2₁/c | 9.761(1) | 8.193(1) | 10.214(1) | 90 | 99.66(1) | 90 |

| Bi2(C2O4)3·8H2O* | Triclinic | P1 or P1 | - | - | - | - | - | - |

*Note: The formula Bi2(C2O4)3·8H2O is a revision of a previously reported heptahydrate (Bi2(C2O4)3·7H2O). While the crystal system and space group for the octahydrate have been identified, the specific lattice parameters are not detailed in the reviewed literature. Both the hexahydrate and octahydrate are characterized by a three-dimensional network of bismuth atoms connected by tetradentate oxalate groups.[1]

Experimental Protocols

Synthesis of this compound Compounds

The synthesis of this compound compounds is typically achieved through a precipitation reaction. The following is a general protocol, with the understanding that specific phases are obtained by controlling the reaction conditions.

3.1.1. Synthesis of Hydrated Bismuth(III) Oxalate (Bi2(C2O4)3·nH2O)

-

Preparation of Precursor Solutions:

-

Prepare a 0.2 M solution of bismuth nitrate, Bi(NO₃)₃·5H₂O, in 1 M nitric acid (HNO₃) to prevent the hydrolysis of Bi³⁺.

-

Prepare a 0.3 M aqueous solution of oxalic acid (H₂C₂O₄·2H₂O).

-

-

Precipitation:

-

Slowly add the bismuth nitrate solution to the oxalic acid solution with constant stirring. The molar ratio of oxalic acid to bismuth, the temperature, and the pH of the final mixture will determine the specific hydrated phase obtained.

-

For example, Bi2(C2O4)3·7H2O can be formed at room temperature when the molar ratio of oxalate to bismuth is 1.5.[2]

-

The formation of Bi2(C2O4)3·8H2O occurs at 80°C with a molar ratio of 2 and a mixing time of one hour.[2]

-

Longer reaction times or higher molar ratios of oxalate can lead to the formation of Bi2(C2O4)3·6H2O.[2]

-

-

Isolation and Purification:

-

Filter the resulting white precipitate using a Buchner funnel.

-

Wash the precipitate thoroughly with deionized water to remove any unreacted reagents and nitric acid.

-

Dry the product at ambient temperature. To prevent partial dehydration, the dried product can be stored at a low temperature (e.g., 5°C).

-

3.1.2. Synthesis of Basic this compound (Bi(C2O4)OH)

The synthesis of Bi(C2O4)OH can be achieved by adjusting the molar ratio of the reactants. This compound tends to precipitate from nitric acid solutions over a wide range of temperatures when the molar ratio of oxalate to bismuth is 1.[2]

Single-Crystal X-ray Diffraction Analysis

To obtain detailed structural information, single crystals of the this compound compounds are required.

3.2.1. Crystal Growth

Growing single crystals suitable for X-ray diffraction can be challenging and may require optimization of the synthesis conditions. A general approach involves slowing down the precipitation process.

-

Slow Diffusion Method: Single crystals of Bi(C2O4)OH have been successfully grown using a slow diffusion method in a silica gel. In this method, a solution of Bi³⁺ ions is allowed to slowly diffuse into a gel impregnated with oxalic acid, leading to the gradual formation of well-defined crystals over an extended period.

-

Controlled Cooling/Evaporation: For other hydrated phases, slow cooling of a saturated solution or slow evaporation of the solvent from a dilute solution can promote the growth of single crystals.

3.2.2. Data Collection and Structure Refinement

The following is a generalized workflow for single-crystal X-ray diffraction analysis.

-

Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions, transparent, and without visible defects) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the bismuth atoms. The positions of the lighter atoms (oxygen, carbon) are then located from difference Fourier maps. The structural model is refined by least-squares methods to minimize the difference between the observed and calculated structure factors.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis, characterization, and structural analysis of this compound compounds.

References

The Influence of Atmosphere on the Thermal Decomposition of Bismuth Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of bismuth oxalate under various atmospheric conditions. Understanding these decomposition pathways is critical for the controlled synthesis of bismuth-containing materials, such as pure bismuth metal, bismuth oxides, and composite materials, which have applications in catalysis, electronics, and pharmaceutical development. This document summarizes key quantitative data, details experimental methodologies, and visually represents the decomposition processes to facilitate a deeper understanding for researchers and professionals in the field.

Introduction to the Thermal Decomposition of this compound

This compound, typically in its hydrated form (Bi₂(C₂O₄)₃·nH₂O), is a common precursor for the synthesis of various bismuth compounds. Its thermal decomposition is a multi-step process that is highly sensitive to the surrounding atmosphere. The primary stages of decomposition involve dehydration, followed by the breakdown of the anhydrous oxalate. The composition of the gaseous environment—whether inert (e.g., nitrogen, argon), oxidizing (e.g., air, oxygen), or under vacuum—plays a decisive role in the final product's composition and morphology.

Experimental Protocols

The investigation of the thermal decomposition of this compound typically involves a combination of analytical techniques to monitor mass loss, thermal events, and changes in the solid and gaseous phases.

Synthesis of this compound Precursor

A common method for synthesizing hydrated this compound involves the chemical precipitation from aqueous solutions.

Procedure:

-

A solution of bismuth nitrate (e.g., 0.2 M) is prepared in nitric acid (e.g., 1 M) to prevent hydrolysis.

-

An oxalic acid solution (e.g., 0.3 M) is prepared separately.

-

The two solutions are progressively mixed with constant stirring, leading to the formation of a white precipitate of this compound.[1]

-

The precipitate is then filtered, thoroughly washed with deionized water to remove any unreacted reagents, and dried at ambient temperature.[1]

-

To prevent partial dehydration before analysis, the synthesized oxalate can be stored at a low temperature (e.g., 5°C).[1]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to study the thermal decomposition behavior.

Typical TGA/DSC Experimental Setup:

-

Instrument: A thermobalance capable of precise mass measurement as a function of temperature and time.

-

Sample Mass: Approximately 80 mg of the this compound powder is placed in a crucible (e.g., silica or alumina).[1]

-

Heating Rate: A controlled heating rate, often 10 K/min, is applied.[2]

-

Atmosphere: The decomposition is carried out under a controlled atmosphere with a specific gas flow rate. Common atmospheres include:

-

Inert: Nitrogen (N₂) or Argon (Ar)

-

Oxidizing: Air or Oxygen (O₂)

-

Vacuum: The system is evacuated to a low pressure (e.g., 5 mbar).[1]

-

-

Temperature Range: The analysis is typically conducted from ambient temperature up to a final temperature sufficient to ensure complete decomposition (e.g., 800°C).

-

Evolved Gas Analysis: A mass spectrometer or Fourier Transform Infrared (FTIR) spectrometer can be coupled with the TGA instrument to analyze the gaseous decomposition products.[1]

Characterization of Solid Products

The solid intermediates and final products of the decomposition are characterized using various analytical techniques:

-

X-Ray Diffraction (XRD): To identify the crystalline phases of the resulting materials.[1]

-

Scanning Electron Microscopy (SEM): To observe the morphology and granulometry of the precursor and the decomposition products.[1]

-

Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups present in the solid residues at different stages of decomposition.[1]

Data Presentation: Quantitative Analysis of Thermal Decomposition

The thermal decomposition of hydrated this compound, primarily Bi₂(C₂O₄)₃·7H₂O, exhibits distinct stages of mass loss corresponding to dehydration and oxalate decomposition. The temperature ranges and final products are highly dependent on the atmosphere.

| Atmosphere | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Solid Product | Reference |

| Vacuum | Dehydration | Ambient - 200 | ~14.7 (for 7 H₂O) | H₂O | Bi₂(C₂O₄)₃ | [1] |

| Oxalate Decomposition | 200 - 300 | ~31.1 | CO₂ | Bi (metallic) | [1][3] | |

| Air | Dehydration | Ambient - 200 | ~14.7 (for 7 H₂O) | H₂O | Bi₂(C₂O₄)₃ | [1] |

| Oxidative Decomposition | ~270 | Not specified | CO₂, CO | β-Bi₂O₃ | [1][3] | |

| Nitrogen (N₂) | Dehydration | Not specified | Not specified | H₂O | Bi₂(C₂O₄)₃ | [4][5] |

| Oxalate Decomposition | 230 - 265 | Not specified | CO₂, CO | Bi (nanoparticles) | [4][5] |

Note: The mass loss percentages are theoretical calculations for Bi₂(C₂O₄)₃·7H₂O and may vary based on the actual hydration state of the precursor. Some studies have noted a two-step dehydration process for Bi₂(C₂O₄)₃·7H₂O, with a loss of four water molecules around 38°C and the remaining three between 86 and 105°C.[1]

Visualization of Experimental and Logical Workflows

To better illustrate the processes involved in studying the thermal decomposition of this compound, the following diagrams are provided.

Caption: Experimental workflow for the synthesis and analysis of this compound.

Caption: Influence of atmosphere on this compound decomposition pathways.

Discussion of Decomposition Mechanisms under Different Atmospheres

Inert Atmosphere (Nitrogen) and Vacuum

Under an inert atmosphere, such as nitrogen, or under vacuum, the decomposition of anhydrous this compound proceeds via the reduction of Bi³⁺ ions by the oxalate anions, which act as a reducing agent.[4][5] The overall reaction can be represented as:

Bi₂(C₂O₄)₃(s) → 2Bi(s) + 6CO₂(g)[1]

This process typically occurs in the temperature range of 200-300°C.[1] The absence of an external oxidizing agent allows for the formation of metallic bismuth. When conducted under a nitrogen atmosphere, this method can be used to synthesize small bismuth particles.[4][5]

Oxidizing Atmosphere (Air)

In the presence of an oxidizing atmosphere like air, the decomposition pathway is significantly altered. While the oxalate ions still decompose, the presence of oxygen leads to the simultaneous oxidation of the resulting bismuth species. The decomposition in air yields bismuth oxide, specifically the metastable β-Bi₂O₃ phase, at around 270°C.[1][3] The reaction is more complex and involves the release of both carbon dioxide and carbon monoxide:

Bi₂(C₂O₄)₃(s) + 3/2 O₂(g) → Bi₂O₃(s) + 3CO₂(g) + 3CO(g)

The formation of the metastable β-Bi₂O₃ phase highlights the potential of using controlled thermal decomposition to access specific crystalline phases of materials.[1]

Conclusion

The thermal decomposition of this compound is a versatile process for the synthesis of various bismuth-based materials. The choice of atmosphere is a critical parameter that dictates the final product. An inert or vacuum environment favors the formation of metallic bismuth, making it a suitable method for producing bismuth powders and nanoparticles. Conversely, an oxidizing atmosphere leads to the formation of bismuth oxide, offering a route to specific polymorphs like β-Bi₂O₃. For researchers and professionals in materials science and drug development, a thorough understanding and control of these decomposition pathways are essential for the rational design and synthesis of materials with desired properties and functionalities.

References

- 1. old.joam.inoe.ro [old.joam.inoe.ro]

- 2. umw.edu.pl [umw.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bi2(C2O4)3·7H2O and Bi(C2O4)OH Oxalates Thermal Decomposition Revisited. Formation of Nanoparticles with a Lower Melting Point than Bulk Bismuth - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Solubility of Bismuth Oxalate in Acidic Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth compounds have a long history in medicine, valued for their therapeutic properties. The solubility of these compounds is a critical factor influencing their bioavailability and efficacy. Bismuth oxalate, with the chemical formula Bi₂(C₂O₄)₃, is a bismuth salt of oxalic acid. Like many metal oxalates, it is sparingly soluble in water but exhibits enhanced solubility in acidic solutions. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound in acidic media, details experimental protocols for its quantification, and presents available solubility data.

Chemical Principles of this compound Dissolution in Acidic Solutions

The dissolution of this compound in an aqueous solution is governed by its solubility product constant (Ksp). However, in acidic solutions, the solubility is significantly increased due to the reaction of the oxalate ions (C₂O₄²⁻) with hydrogen ions (H⁺). This reaction shifts the dissolution equilibrium to the right, favoring the dissolution of the solid.

The primary chemical equilibria involved in the dissolution of this compound in an acidic solution are:

-

Dissolution of this compound: Bi₂(C₂O₄)₃(s) ⇌ 2Bi³⁺(aq) + 3C₂O₄²⁻(aq)

-

Protonation of the Oxalate Ion: C₂O₄²⁻(aq) + H⁺(aq) ⇌ HC₂O₄⁻(aq) HC₂O₄⁻(aq) + H⁺(aq) ⇌ H₂C₂O₄(aq)

In the presence of certain acids, such as hydrochloric acid or nitric acid, the bismuth(III) ions can also form complex ions, further increasing the solubility of this compound.

-

In Hydrochloric Acid: Bi³⁺(aq) + 4Cl⁻(aq) ⇌ [BiCl₄]⁻(aq)

-

In Nitric Acid: Bismuth(III) can form various nitrate complexes, although these are generally weaker than the chloride complexes.

A simplified representation of the key reactions influencing the solubility of this compound in an acidic environment is depicted in the following diagram:

Quantitative Solubility Data

| pH | Calculated Solubility of BiC₂O₄(OH) (mol/L) |

| 0.1 | 1.1 x 10⁻⁷ |

| 1 | 3.2 x 10⁻⁷ |

| 2 | 1.0 x 10⁻⁶ |

| 5 | 3.2 x 10⁻⁵ |

Source: Synthesis of basic bismuth(III) oxalate by precipitation from nitrate solutions, Russian Journal of Applied Chemistry, 2017.[1]

It is important to note that the solubility of Bi₂(C₂O₄)₃ is expected to be higher than that of the basic oxalate due to the higher molar ratio of oxalate ions available for protonation.

Experimental Protocol for Determining the Solubility of this compound in Acidic Solutions

The following is a generalized experimental protocol for determining the solubility of this compound in an acidic solution using the shake-flask method, which is considered a reliable technique for measuring equilibrium solubility.

4.1. Materials and Reagents

-

This compound (Bi₂(C₂O₄)₃), pure solid

-

Acidic solutions of desired concentrations (e.g., 0.1 M, 0.5 M, 1 M HCl or HNO₃)

-

Deionized water

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for bismuth analysis

-

pH meter

4.2. Experimental Workflow

The workflow for determining the solubility of this compound is outlined in the diagram below.

4.3. Detailed Methodology

-

Preparation of Saturated Solutions:

-

Prepare a series of acidic solutions of the desired concentrations.

-

Accurately weigh an excess amount of this compound and add it to a known volume of each acidic solution in a sealed container. The presence of excess solid is crucial to ensure that the solution becomes saturated.

-

Place the containers in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This may take 24 to 72 hours. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle.

-

To separate the supernatant from the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette and immediately filter it through a syringe filter (0.22 µm) to remove any remaining solid particles.

-

-

Analysis of Bismuth Concentration:

-

Accurately dilute the filtered supernatant with a suitable solvent (e.g., the same acidic solution used for dissolution) to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of bismuth in the diluted samples using a calibrated ICP-OES or AAS instrument.

-

-

Calculation of Solubility:

-

From the measured concentration of bismuth in the diluted supernatant and the dilution factor, calculate the concentration of bismuth in the original saturated solution.

-

Convert the concentration of bismuth to the molar solubility of this compound using the stoichiometry of the dissolution reaction (1 mole of Bi₂(C₂O₄)₃ produces 2 moles of Bi³⁺).

-

Conclusion

The solubility of this compound is markedly enhanced in acidic solutions due to the protonation of the oxalate ion. The extent of this enhancement is dependent on the pH of the solution and the presence of complexing agents such as chloride ions. While specific quantitative solubility data for neutral this compound remains a subject for further investigation, the provided theoretical framework and experimental protocol offer a solid foundation for researchers and professionals in the pharmaceutical and chemical sciences to explore and quantify the dissolution behavior of this compound. A thorough understanding of these principles is essential for the development of bismuth-based therapeutics with optimized bioavailability and efficacy.

References

An In-depth Technical Guide to the Molecular Weight and Composition of Bismuth(III) Oxalate (Bi₂(C₂O₄)₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight and elemental composition of Bismuth(III) oxalate (Bi₂(C₂O₄)₃). The document outlines the theoretical calculations, presents the data in a structured format, details common experimental protocols for empirical validation, and includes a logical diagram of the compound's composition.

Molecular Weight and Composition

Bismuth(III) oxalate is an inorganic compound with the chemical formula Bi₂(C₂O₄)₃. Its molecular weight and elemental composition are fundamental properties crucial for stoichiometric calculations, material characterization, and quality control in research and development.

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of each atom in the formula. The atomic weights used for this calculation are:

The formula Bi₂(C₂O₄)₃ consists of:

-

2 Bismuth atoms

-

6 Carbon atoms (2 atoms per oxalate ion × 3 oxalate ions)

-

12 Oxygen atoms (4 atoms per oxalate ion × 3 oxalate ions)

Calculation: MW = (2 × 208.98040 u) + (6 × 12.011 u) + (12 × 15.999 u) MW = 417.9608 u + 72.066 u + 191.988 u MW = 682.015 u

Elemental Composition

The percentage composition by mass for each element is calculated as follows:

-

% Bismuth (Bi) = (Mass of Bi / Total MW) × 100 = (417.9608 / 682.015) × 100 ≈ 61.28%

-

% Carbon (C) = (Mass of C / Total MW) × 100 = (72.066 / 682.015) × 100 ≈ 10.57%

-

% Oxygen (O) = (Mass of O / Total MW) × 100 = (191.988 / 682.015) × 100 ≈ 28.15%

Data Summary

The quantitative data for Bismuth(III) oxalate is summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | Bi₂(C₂O₄)₃ |

| Molecular Weight | 682.015 g/mol |

| Elemental Composition | |

| Bismuth (Bi) | 61.28% |

| Carbon (C) | 10.57% |

| Oxygen (O) | 28.15% |

| Atomic Weights Used | |

| Bismuth (Bi) | 208.98040 u[1] |

| Carbon (C) | 12.011 u[2] |

| Oxygen (O) | 15.999 u[3][4] |

Experimental Protocols

The theoretical values are confirmed experimentally using various analytical techniques. Mass spectrometry is a primary method for determining molecular mass, while combustion analysis is a standard procedure for finding the elemental composition of carbon and other elements.

Molecular Weight Determination via Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight of a compound with high precision.[1][5] Electrospray Ionization (ESI-MS) is a suitable technique for this purpose.[2][6]

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of Bismuth(III) oxalate is prepared in an appropriate solvent system, typically a mixture of water, a low surface tension organic solvent (e.g., methanol or acetonitrile), and a small amount of acid (e.g., formic acid) to facilitate ionization.[2]

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to a stainless steel capillary, creating a fine, charged mist of droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gaseous analyte ions.[2]

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The peak with the highest mass in the spectrum (excluding isotope peaks) typically corresponds to the molecular ion, from which the molecular weight of the compound can be determined.[5]

Elemental Composition Determination via Combustion Analysis

Combustion analysis is a robust method used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[7] For Bismuth(III) oxalate, this technique would be used to quantify the carbon content. Oxygen is typically determined by difference or through a separate pyrolysis method. The Bismuth content would be determined using a technique like Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES).

Methodology: CHNS/O Elemental Analyzer

-

Sample Preparation: A small, precise amount (typically 1-5 mg) of the dried, pure Bismuth(III) oxalate sample is weighed into a tin capsule.[8][9]

-

Combustion: The sample is introduced into a combustion furnace heated to approximately 1000°C in an oxygen-rich environment.[8][10] The sample undergoes "flash combustion," converting carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and sulfur into sulfur dioxide (SO₂).[10][11]

-

Reduction and Separation: The combustion gases are swept by a helium carrier gas through a reduction tube (containing copper) to remove excess oxygen and reduce nitrogen oxides to nitrogen gas (N₂). The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is then passed through a gas chromatography column for separation.[10]

-

Detection: The separated gases are quantified using a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, producing a signal proportional to its concentration.[8]

-

Calculation: The instrument's software compares the detector signals to those from a certified standard of known composition. Using the initial sample weight, the software calculates the percentage by mass of each element (C, H, N, S) in the original sample.[8]

Visualization

Logical Diagram: Compositional Breakdown

The following diagram illustrates the hierarchical breakdown of Bismuth(III) oxalate into its constituent elements, showing the number of atoms and their contribution to the total molecular formula.

Caption: Compositional hierarchy of Bismuth(III) oxalate.

Experimental Workflow: Elemental Analysis

This diagram outlines the major steps involved in determining the elemental composition of a compound using a combustion analyzer.

References

- 1. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 2. asdlib.org [asdlib.org]

- 3. Elemental Analysis [quimicaorganica.org]

- 4. TMPL - Education [uab.edu]

- 5. scribd.com [scribd.com]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. School of Chemical Sciences KB [answers.uillinois.edu]

- 9. chem.ubc.ca [chem.ubc.ca]

- 10. rsc.org [rsc.org]

- 11. measurlabs.com [measurlabs.com]

A Technical Guide to the Historical Preparation of Bismuth Oxalate

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the historical methods for the preparation of bismuth oxalate. While bismuth compounds have been used in medicine for centuries, the specific synthesis of this compound gained prominence with the development of modern chemistry.[1][2][3] The primary historical method for preparing this compound is through precipitation, a technique that has been refined over time but remains fundamentally unchanged.

This guide outlines the core precipitation method, detailing the necessary reagents, reaction conditions, and analytical characterization, based on foundational chemical principles and early 20th-century chemical literature.

Core Synthesis: Precipitation from Bismuth Nitrate

The most historically significant and straightforward method for synthesizing this compound involves the reaction of a soluble bismuth salt, typically bismuth(III) nitrate, with oxalic acid in an aqueous solution. This reaction results in the formation of a poorly soluble this compound precipitate.

General Reaction

The fundamental chemical equation for this precipitation reaction is:

2 Bi(NO₃)₃ + 3 H₂C₂O₄ → Bi₂(C₂O₄)₃(s) + 6 HNO₃

In practice, the reaction is often carried out in a nitric acid solution to maintain the solubility of the bismuth nitrate reactant and to influence the crystalline form of the product. Depending on the reaction conditions, various hydrated forms of this compound or basic this compound can be produced.[4][5][6]

Experimental Protocols

The following protocols are based on precipitation methods described in the scientific literature, reflecting the historical approach to inorganic salt preparation.

Method 1: Preparation of Bismuth(III) Oxalate Heptahydrate (Bi₂(C₂O₄)₃·7H₂O)

This method details the synthesis of a specific hydrate of this compound, a common product under controlled laboratory conditions.

Materials:

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Nitric acid (HNO₃), concentrated

-

Distilled water

Procedure:

-

Preparation of Bismuth Nitrate Solution: Dissolve a specific molar concentration of bismuth(III) nitrate pentahydrate in a dilute nitric acid solution. The nitric acid is crucial to prevent the hydrolysis of the bismuth salt. A typical concentration would be a 0.2 M solution of bismuth nitrate in 1 M nitric acid.[7]

-

Preparation of Oxalic Acid Solution: Prepare a molar excess of oxalic acid dihydrate in distilled water. For instance, a 0.3 M solution of oxalic acid.[7]

-

Precipitation: Slowly add the oxalic acid solution to the bismuth nitrate solution with constant stirring. A white precipitate of this compound will form immediately.

-

Digestion and Filtration: Continue stirring the mixture for a set period, for example, one hour, to allow for the complete precipitation and maturation of the crystals.[6] The precipitate is then collected by filtration.

-

Washing and Drying: The collected precipitate should be washed thoroughly with distilled water to remove any unreacted reagents and nitric acid.[7] The product is then dried at a low temperature, for instance, at ambient temperature, to prevent decomposition.[7]

Data Presentation

The composition of the resulting this compound is highly dependent on the reaction conditions. The following table summarizes how varying these conditions can lead to different products.

| Molar Ratio (Oxalate:Bi) | Temperature (°C) | Reaction Time (h) | Resulting Compound | Reference |

| 1:1 | Wide range | 1 | Basic this compound (Bi(C₂O₄)OH) | [5] |

| 1.5:1 | Room Temperature | 1 | This compound Heptahydrate (Bi₂(C₂O₄)₃·7H₂O) | [5] |

| 2:1 | 80 | 1 | This compound Octahydrate (Bi₂(C₂O₄)₃·8H₂O) | [5] |

| 4:1 | Not specified | >1 | This compound Hexahydrate (Bi₂(C₂O₄)₃·6H₂O) | [5] |

Logical Workflow for Historical this compound Preparation

The following diagram illustrates the general workflow for the historical precipitation method of preparing this compound.

References

- 1. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Study of Bismuth(III) Oxalates Precipitated from Mineral Acid Solutions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. old.joam.inoe.ro [old.joam.inoe.ro]

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Bismuth Oxalate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth oxalate (Bi₂(C₂O₄)₃), a key inorganic precursor, is of significant interest in various scientific fields, including materials science and pharmaceuticals. Its primary role lies in its utility as a starting material for the synthesis of bismuth-containing compounds, such as high-purity bismuth oxides and bismuth-based drugs.[1] The controlled thermal decomposition of this compound allows for the production of bismuth oxides with specific polymorphs and nanostructures, which are crucial for applications in catalysis, gas sensors, and solid oxide fuel cells. In the pharmaceutical industry, bismuth compounds are known for their gastroprotective and antimicrobial properties.[1][2] this compound serves as a precursor for creating nanoparticulate bismuth compounds, which can enhance bioavailability and therapeutic efficacy. This technical guide provides an in-depth analysis of the physical and chemical characteristics of this compound powder, complete with experimental protocols and visual diagrams to support researchers in their work.

Physical and Chemical Properties

This compound is typically a white powder.[3][4] Its properties can vary slightly depending on its hydration state, with several hydrated forms being reported, most commonly the heptahydrate (Bi₂(C₂O₄)₃·7H₂O) and hexahydrate (Bi₂(C₂O₄)₃·6H₂O).[5][6] It is generally considered to be a stable compound under normal storage conditions.

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 6591-55-5 | [7] |

| Molecular Formula | C₆Bi₂O₁₂ | [7][8] |

| Molecular Weight | 682.02 g/mol | [7][8] |

| Property | Value | Remarks | Source(s) |

| Appearance | White Powder | [3][4] | |

| Solubility in Water | Highly insoluble/Practically insoluble | [3][7] | |

| Solubility in Other Solvents | Insoluble in alcohol. Soluble in moderately dilute HCl or HNO₃. | [7] | |

| Melting Point | Not Applicable | Decomposes before melting. | [3] |

| Boiling Point | 365.1 °C | This value is likely inaccurate as the compound decomposes at a lower temperature. | [3] |

| Density | Not Available | Specific density values are not consistently reported in the literature. | [3] |

Synthesis and Characterization Workflow

The synthesis and characterization of this compound powder typically follow a standardized workflow to ensure the desired stoichiometry and purity.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound powder.

Synthesis of this compound Heptahydrate (Bi₂(C₂O₄)₃·7H₂O)

This protocol is adapted from the precipitation method described in the literature.[5][6]

Materials:

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Nitric acid (HNO₃)

-

Deionized water

Procedure:

-

Prepare a 0.2 M solution of bismuth nitrate by dissolving the appropriate amount of Bi(NO₃)₃·5H₂O in 1 M nitric acid to prevent hydrolysis.

-

Prepare a 0.3 M solution of oxalic acid by dissolving H₂C₂O₄·2H₂O in deionized water.

-

Slowly add the oxalic acid solution to the bismuth nitrate solution with constant stirring. A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for a designated period (e.g., 1 hour) to ensure complete precipitation.

-

Filter the precipitate using a vacuum filtration apparatus.

-

Wash the collected precipitate thoroughly with deionized water to remove any unreacted reagents and nitric acid.

-

Dry the resulting this compound powder at ambient temperature. For storage, it is recommended to keep it at a low temperature (e.g., 5°C) to prevent partial dehydration.[5]

X-Ray Diffraction (XRD) Analysis

This is a general protocol for the XRD analysis of a powder sample.[9][10]

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters, including the voltage and current for the X-ray source (e.g., 40 kV and 40 mA), the scan range (e.g., 10-70° 2θ), the step size (e.g., 0.02°), and the scan speed.

-

-

Data Collection:

-

Initiate the scan and collect the diffraction pattern.

-

-

Data Analysis:

-

The resulting diffractogram can be used to identify the crystalline phases present by comparing the peak positions and intensities to a reference database (e.g., the ICDD Powder Diffraction File).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines the analysis of a solid sample using the KBr pellet method.[11][12]

Instrumentation:

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Thoroughly dry both the this compound powder and potassium bromide (KBr) powder to remove any moisture.

-

In an agate mortar, grind a small amount of the this compound sample (1-2 mg) with a larger amount of KBr (100-200 mg) until a fine, homogeneous mixture is obtained.[12]

-

Place the mixture into a pellet-pressing die and apply pressure to form a thin, transparent pellet.

-

-

Data Collection:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the oxalate group and any water of hydration. For this compound, characteristic bands for the oxalate group are expected around 1600 cm⁻¹ (C=O stretching), 1380 cm⁻¹ (C-O stretching), and 800 cm⁻¹ (Bi-O stretching and O-C=O bending).[5]

-

Thermogravimetric Analysis (TGA)

This is a general procedure for analyzing the thermal decomposition of a material.[13][14][15]

Instrumentation:

-

Thermogravimetric analyzer

Procedure:

-

Sample Preparation:

-

Weigh a small amount of the this compound powder (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).[13]

-

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Select the desired atmosphere (e.g., air, nitrogen) and flow rate.

-

Program the temperature profile, including the starting and ending temperatures and the heating rate (e.g., 10 °C/min).

-

-

Data Collection:

-

Start the analysis and record the mass of the sample as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve will show mass loss steps corresponding to dehydration and decomposition. The temperatures at which these events occur and the percentage of mass loss can be determined from the curve.

-

Chemical Characteristics

Thermal Decomposition

The thermal decomposition of this compound is a multi-step process that is highly dependent on the surrounding atmosphere.

-

In an inert atmosphere (e.g., nitrogen): this compound heptahydrate first undergoes dehydration in one or more steps, typically below 200°C.[16] The anhydrous this compound then decomposes to form metallic bismuth and carbon dioxide at higher temperatures, generally between 200°C and 300°C.[5][16]

-

In an oxidizing atmosphere (e.g., air): The initial dehydration steps are similar to those in an inert atmosphere. However, the subsequent decomposition of the anhydrous oxalate yields bismuth(III) oxide (Bi₂O₃) instead of metallic bismuth.[5] This decomposition typically occurs around 270°C.[5] The specific polymorph of Bi₂O₃ formed can be influenced by the experimental conditions.

Applications in Drug Development

Bismuth compounds have a long history of use in medicine, particularly for gastrointestinal ailments.[1] this compound is a valuable precursor in the synthesis of pharmaceutically active bismuth compounds. Its ability to be decomposed into bismuth oxides with controlled particle sizes makes it particularly useful for producing nano-sized materials. These nanomaterials can exhibit enhanced antimicrobial and anti-cancer properties and may have improved bioavailability.[2][17] The synthesis of bismuth-based drugs often involves the conversion of this compound to a more soluble form or its direct use in solid-state reactions to produce the desired active pharmaceutical ingredient.

Safety Information

This compound is considered to be poisonous.[7] Standard laboratory safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[18] Handling should be done in a well-ventilated area or a fume hood to avoid inhalation of the powder.[19] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[18][19]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound CAS#: 6591-55-5 [m.chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound Manufacturer, Supplier, Exporter [edta-chelate.com]

- 5. old.joam.inoe.ro [old.joam.inoe.ro]

- 6. researchgate.net [researchgate.net]

- 7. This compound [drugfuture.com]

- 8. This compound | C6Bi2O12 | CID 516804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. mcgill.ca [mcgill.ca]

- 11. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. benchchem.com [benchchem.com]

- 14. stemed.site [stemed.site]

- 15. h-and-m-analytical.com [h-and-m-analytical.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 18. echemi.com [echemi.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Bismuth Oxalate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 6591-55-5

Molecular Formula: Bi₂(C₂O₄)₃

This technical guide provides an in-depth overview of bismuth oxalate, a compound of interest for various research and development applications, including its potential, though less explored, role in drug development. This document details its chemical and physical properties, synthesis protocols, and thermal decomposition characteristics.

Chemical and Physical Properties

This compound is a white powder that is practically insoluble in water and alcohol. It is, however, soluble in moderately diluted hydrochloric or nitric acid.[1][2] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6591-55-5 | [3] |

| Molecular Formula | C₆Bi₂O₁₂ | [4][5] |

| Molecular Weight | 682.02 g/mol | [1][5][6] |

| Appearance | White powder | [4] |

| Solubility | Insoluble in water and ethanol; soluble in dilute acids | [4] |

| Percent Composition | C: 10.57%, Bi: 61.28%, O: 28.15% | [1][2] |

Synthesis of this compound

Several methods for the synthesis of this compound and its hydrated forms have been reported. The resulting product's morphology and hydration state are highly dependent on the synthesis conditions, such as reactant concentrations, temperature, and pH.

Experimental Protocol: Synthesis of Hydrated this compound (Bi₂(C₂O₄)₃·7H₂O)

A common method for the synthesis of hydrated this compound involves the precipitation from bismuth nitrate and oxalic acid solutions.

Materials:

-

Bismuth nitrate (0.2 M) in 1 M nitric acid

-

Oxalic acid solution (0.3 M)

Procedure:

-

The bismuth nitrate and oxalic acid solutions are progressively mixed with constant stirring.

-

A white precipitate of this compound forms.

-

The precipitate is filtered and washed thoroughly with water.

-

The product is then dried at ambient temperature. To prevent partial dehydration, the obtained oxalate can be stored at 5°C.[7]

The resulting product can be characterized using various analytical techniques, including X-ray powder diffraction (XRD), scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR).[7]

Experimental Protocol: Synthesis of Basic this compound (BiC₂O₄(OH))

Basic this compound can be synthesized by direct precipitation from nitrate solutions with the addition of oxalic acid. The morphology of the resulting product is influenced by the reaction medium and temperature.[8]

Characterization and Thermal Analysis

The thermal decomposition of this compound has been studied to understand its stability and the formation of bismuth oxides.

Thermal Decomposition of Hydrated this compound

The thermal decomposition of Bi₂(C₂O₄)₃·7H₂O has been investigated using Controlled Transformation Rate Thermal Analysis (CRTA). The decomposition occurs in two main steps:

-

Dehydration: The loss of water molecules.

-

Decomposition: The transformation of the anhydrous oxalate into metallic bismuth or bismuth oxide, depending on the atmosphere (vacuum or air), with the release of carbon dioxide.[7]

Under vacuum, the decomposition between 200 and 300°C leads to the formation of metallic bismuth. In an air atmosphere, the controlled decomposition at around 270°C can yield the metastable β-Bi₂O₃ phase.[7]

Thermal Analysis Data for Basic this compound

The oxidative thermolysis of basic this compound (BiC₂O₄(OH)) occurs in the temperature range of 260-310°C, accompanied by exothermic effects. The final thermolysis product is bismuth oxide. The mass loss corresponding to this decomposition is approximately 26.3% (theoretical value 25.8%).

| Sample | Decomposition Temperature Range (°C) | DTA Peak (°C) |

| Sample I (synthesized at 40°C) | 270-310 | 300 |

| Sample II (synthesized at 80°C) | 260-300 | 280 |

Experimental Workflow: Synthesis and Characterization of this compound

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: A flowchart illustrating the synthesis of this compound followed by its characterization.

Relevance to Drug Development

While this compound itself is not a widely used pharmaceutical, bismuth compounds, in general, have a long history in medicine, particularly for treating gastrointestinal disorders.[9][10][11] Colloidal bismuth subcitrate and bismuth subsalicylate are well-known active pharmaceutical ingredients.[11]

The interest in bismuth-based drugs stems from their antimicrobial and anticancer properties.[9][12] Bismuth compounds have been shown to be effective against Helicobacter pylori and are being investigated for their potential in cancer therapy.[9][11] The biological activity of bismuth is attributed to its ability to interact with various cellular pathways.

Although specific signaling pathways for this compound are not well-documented, the general mechanisms of action for bismuth compounds involve:

-

Inhibition of bacterial enzymes: Bismuth ions can inhibit key enzymes in pathogens like H. pylori.

-

Disruption of cellular processes: Bismuth can interfere with bacterial adhesion, ATP synthesis, and protein synthesis.

-

Induction of apoptosis in cancer cells: Some bismuth complexes have been shown to induce programmed cell death in tumor cells.

The synthesis of bismuth-containing nanoparticles, including those derived from bismuth precursors, is an active area of research for applications in drug delivery.[13] Bismuth nanoparticles are being explored for their potential to enhance the targeted delivery of anticancer drugs.

The following diagram depicts a generalized overview of the biological targets of bismuth compounds, which could be relevant for future research into the pharmaceutical applications of this compound.

Caption: Biological targets of bismuth compounds in bacteria and cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. old.joam.inoe.ro [old.joam.inoe.ro]

- 4. mdpi.com [mdpi.com]

- 5. Metabolism of Bismuth Subsalicylate and Intracellular Accumulation of Bismuth by Fusarium sp. Strain BI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Study of Bismuth(III) Oxalates Precipitated from Mineral Acid Solutions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Endocytic pathways and metabolic fate of colloidal bismuth subcitrate in human renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Algae-Synthesized Bismuth Nanoparticles for Drug Delivery in A549 Lung Cancer Cells | IIETA [iieta.org]

An In-depth Technical Guide to the Thermogravimetric Analysis of Bismuth Oxalate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of various bismuth oxalate hydrates. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, quantitative data, and a thorough understanding of the thermal decomposition behavior of these compounds, which are often precursors for the synthesis of bismuth-containing materials.

Introduction

Bismuth compounds are of significant interest in various fields, including pharmaceuticals and materials science. This compound hydrates, with the general formula Bi₂(C₂O₄)₃·nH₂O, serve as important precursors for the production of high-purity bismuth oxides (e.g., β-Bi₂O₃) and metallic bismuth nanoparticles.[1][2][3] Thermogravimetric analysis is a critical technique for characterizing these hydrates, providing precise information on their thermal stability, hydration states, and decomposition pathways. This guide synthesizes findings from multiple studies to present a detailed picture of the TGA of these materials.

Synthesis of this compound Hydrates

The precise nature of the this compound hydrate obtained is highly dependent on the synthesis conditions. Key parameters influencing the final product include pH, temperature, and the molar ratio of bismuth to oxalate ions.

Experimental Protocol for Synthesis

A common method for synthesizing this compound hydrates involves the precipitation from a bismuth nitrate solution with oxalic acid.[4][5]

-

Preparation of Solutions:

-

Precipitation:

-

The two solutions are progressively mixed with constant stirring.[1] The pH of the resulting mixture is a critical factor. For instance, at room temperature and a pH < 0.5 with an excess of oxalic acid, Bi₂(C₂O₄)₃·7H₂O is typically precipitated.[4]

-

To obtain other forms, such as Bi₂(C₂O₄)₃·6H₂O, the mixture may be heated to above 75°C for one hour while maintaining a pH below 1.0.[4][5]

-

Basic this compound, BiOH(C₂O₄), can be formed when the molar ratio of oxalate to bismuth is close to unity.[2]

-

-

Washing and Drying:

-

The resulting white precipitate is filtered and washed thoroughly with deionized water to remove any unreacted reagents.[1]

-

The product is then dried at ambient temperature. To prevent partial dehydration before analysis, it is advisable to store the obtained oxalate at a low temperature, for example, 5°C.[1]

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound hydrates, TGA curves typically reveal a multi-step decomposition process.

Experimental Protocol for TGA

The following protocol is a generalized procedure based on common practices in the cited literature.

-

Sample Preparation: A small, accurately weighed amount of the this compound hydrate (typically 5-10 mg) is placed in an appropriate TGA crucible (e.g., alumina or platinum).

-

Instrumentation: A calibrated thermogravimetric analyzer is used. The system is often coupled with other analytical techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) to identify the evolved gases.[6][7]

-

TGA Parameters:

-

Heating Rate: A linear heating rate, commonly 10°C/min, is applied.[7][8]

-

Temperature Range: The analysis is typically run from ambient temperature up to 600-800°C to ensure complete decomposition.

-

Atmosphere: The experiment can be conducted under different atmospheres to study its effect on the decomposition mechanism:

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of each decomposition step and the corresponding percentage mass loss. The derivative of the TGA curve (DTG) helps to identify the temperatures of the maximum decomposition rates.

Quantitative TGA Data and Decomposition Pathways

The thermal decomposition of this compound hydrates generally proceeds in two or more distinct stages: dehydration followed by the decomposition of the anhydrous oxalate.

Dehydration

The first stage of mass loss corresponds to the removal of water molecules. The number of water molecules and the temperature at which they are lost can vary depending on the specific hydrate.

For Bi₂(C₂O₄)₃·7H₂O , the dehydration often occurs in multiple steps. One study noted a first weight loss at about 38°C corresponding to four water molecules, followed by another between 86°C and 105°C for the remaining three water molecules.[1]

Oxalate Decomposition

Following dehydration, the anhydrous this compound decomposes. The final product of this decomposition is highly dependent on the atmosphere used during the analysis.

-

Under an inert (e.g., Nitrogen) or vacuum atmosphere: The anhydrous oxalate decomposes to form metallic bismuth (Bi) and carbon dioxide (CO₂).[1][3]

-

Bi₂(C₂O₄)₃ → 2 Bi + 6 CO₂

-

-

Under an oxidizing (e.g., Air) atmosphere: The decomposition is an oxidative process that yields bismuth(III) oxide (Bi₂O₃), carbon monoxide (CO), and carbon dioxide (CO₂). This process is often exothermic.[1][10] The formation of the metastable β-Bi₂O₃ phase has been observed around 270°C.[1]

Summary of TGA Data

The following tables summarize the quantitative data from the thermogravimetric analysis of different this compound hydrates as reported in the literature.

Table 1: TGA Data for Bi₂(C₂O₄)₃·7H₂O

| Decomposition Step | Temperature Range (°C) | Mass Loss (Experimental %) | Mass Loss (Theoretical %) | Evolved Species | Final Product | Atmosphere | Reference |

| Dehydration (4 H₂O) | ~38 | Not specified | 8.9% | H₂O | Bi₂(C₂O₄)₃·3H₂O | Not specified | [1] |

| Dehydration (3 H₂O) | 86 - 105 | Not specified | 6.7% | H₂O | Bi₂(C₂O₄)₃ | Not specified | [1] |

| Oxalate Decomposition | 200 - 300 | Not specified | Not specified | CO₂ | Bi | Vacuum | [1] |

| Oxalate Decomposition | ~270 | Not specified | Not specified | CO, CO₂ | β-Bi₂O₃ | Air | [1] |

Table 2: TGA Data for BiOH(C₂O₄)

| Decomposition Step | Temperature Range (°C) | Peak Temperature (°C) | Evolved Species | Final Product | Atmosphere | Reference |

| Oxidative Thermolysis | 270 - 310 | 290 | H₂O, CO, CO₂ | β-Bi₂O₃ | Oxidative | [10] |

| Oxidative Thermolysis | 260 - 300 | 280 | H₂O, CO, CO₂ | β-Bi₂O₃ | Oxidative | [10] |

Table 3: TGA Data for Ammonium this compound Hydrate (Bi(NH₄)(C₂O₄)₂·3.71H₂O)

| Decomposition Step | Temperature Range (°C) | Evolved Species | Comments | Reference |

| Dehydration | < 100 | H₂O | Reversible process | [6][7] |

| Further Decomposition | > 100 | NH₃, CO₂ | Decomposition of the ammonium oxalate complex | [6][7] |

Visualizations

The following diagrams illustrate the experimental workflow and the chemical pathways involved in the TGA of this compound hydrates.

Caption: Experimental workflow for the TGA of this compound hydrates.

Caption: Thermal decomposition pathways of this compound hydrates.

Conclusion

Thermogravimetric analysis is an indispensable tool for the characterization of this compound hydrates. The data obtained from TGA provides crucial insights into the stoichiometry of hydration, thermal stability, and the conditions required to produce specific downstream products like metallic bismuth or bismuth oxides. The multi-step decomposition, sensitive to the surrounding atmosphere, highlights the importance of carefully controlled experimental conditions. The protocols and data summarized in this guide offer a solid foundation for researchers working with these versatile precursor materials.

References

- 1. old.joam.inoe.ro [old.joam.inoe.ro]

- 2. researchgate.net [researchgate.net]

- 3. Bi2(C2O4)3·7H2O and Bi(C2O4)OH Oxalates Thermal Decomposition Revisited. Formation of Nanoparticles with a Lower Melting Point than Bulk Bismuth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]